
2-Iodo-4-methyl-6-nitrophenol
Overview
Description
2-Iodo-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H6INO3 and a molecular weight of 279.0319 g/mol . This compound is characterized by the presence of iodine, methyl, and nitro groups attached to a phenol ring, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 2-Iodo-4-methyl-6-nitrophenol can be achieved through various methods. One common approach involves the iodination of 4-methyl-6-nitrophenol using N-iodosuccinimide (NIS) in the presence of acetic acid as a catalyst. This reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion . The grinding method, which involves mixing the reactants in a mortar and pestle, is also employed to achieve high yields and purity .
Chemical Reactions Analysis
2-Iodo-4-methyl-6-nitrophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones under specific conditions.
Common reagents used in these reactions include N-iodosuccinimide, boron reagents, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-4-methyl-6-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-6-nitrophenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the nitro and phenol groups can engage in hydrogen bonding and electron transfer processes. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
2-Iodo-4-methyl-6-nitrophenol can be compared with other similar compounds such as:
2-Iodo-4-nitrophenol: Lacks the methyl group, which affects its reactivity and applications.
4-Methyl-6-nitrophenol: Lacks the iodine atom, resulting in different chemical properties and uses.
2-Iodo-4-methylphenol:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
2-Iodo-4-methyl-6-nitrophenol is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an iodine atom and nitro group attached to a phenolic ring, which contributes to its reactivity and biological activity. The presence of these functional groups is critical for its interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is essential in addressing antibiotic resistance issues in pathogenic bacteria .
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines. For example, studies have demonstrated that it can inhibit cell proliferation in leukemia cells, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:
Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |
---|---|---|---|---|
This compound | 28 | 26 | 21 | 22 |
Ciprofloxacin (100 µg/disc) | 30 | 28 | 25 | 24 |
Note: The values represent the zone of inhibition measured in millimeters (mm) .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects on leukemia cell lines (K562, EoL-1, KG-1a) revealed that:
- IC50 Values : The IC50 values for this compound were determined using the MTT assay, indicating effective concentration levels required to inhibit cell viability by 50%.
Cell Line | IC50 Value (µM) |
---|---|
K562 | 15 |
EoL-1 | 12 |
KG-1a | 18 |
These values suggest a promising therapeutic potential against leukemia cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the synthesis of novel derivatives based on the structure of this compound and their antimicrobial activity. The results showed that modifications to the nitrophenol structure could enhance antibacterial properties, indicating the importance of structural optimization in drug development .
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. It was found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .
- Environmental Impact : Research has also highlighted the formation of disinfection byproducts involving iodinated phenols like this compound during water treatment processes. This raises concerns regarding its environmental persistence and potential toxicity .
Properties
IUPAC Name |
2-iodo-4-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKNXKQYFZYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334927 | |
Record name | 2-Iodo-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69492-91-7 | |
Record name | 2-Iodo-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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